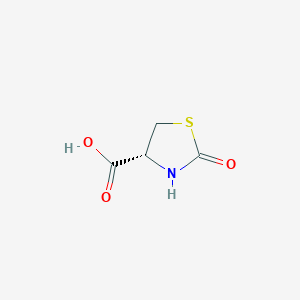
4-Fluoro-DL-triptófano
Descripción general
Descripción
4-Fluoro-DL-tryptophan is a fluorinated derivative of the amino acid tryptophan. It is characterized by the substitution of a fluorine atom at the fourth position of the indole ring. This compound is used in various biochemical and physiological studies, particularly for labeling proteins and analyzing their conformations through techniques such as nuclear magnetic resonance spectroscopy .
Aplicaciones Científicas De Investigación
4-Fluoro-DL-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a probe in nuclear magnetic resonance spectroscopy to study protein structures and dynamics.
Biology: The compound is employed in labeling bacterial arginyl-tRNA synthetases for conformational analysis.
Medicine: It is investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: The compound is used in the production of fluorinated pharmaceuticals and other specialty chemicals.
Mecanismo De Acción
Target of Action
4-Fluoro-DL-tryptophan (4-F-TRP) is primarily used to label bacterial arginyl-tRNA synthetases for conformational analysis . It also labels myoglobins and hemoglobins for NMR spectra analysis . Arginyl-tRNA synthetases are enzymes that play a crucial role in protein synthesis, specifically in the ligation of arginine to its corresponding tRNA .
Mode of Action
It is known that the compound is used to label specific proteins, which suggests that it may interact with these proteins in a way that allows for their identification and analysis .
Biochemical Pathways
It is used in the study of the enzymatic synthesis of fluorinated compounds . Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials .
Result of Action
The primary result of 4-Fluoro-DL-tryptophan’s action is the labeling of bacterial arginyl-tRNA synthetases, myoglobins, and hemoglobins . This labeling allows for the conformational analysis of these proteins, providing valuable insights into their structure and function .
Action Environment
Like all chemical compounds, its stability and reactivity are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Análisis Bioquímico
Biochemical Properties
4-Fluoro-DL-tryptophan plays a role in biochemical reactions, particularly in the labeling of bacterial arginyl-tRNA synthetases for conformational analysis and myoglobins and hemoglobins for NMR spectra analysis . It interacts with these enzymes and proteins, altering their conformation and allowing for detailed analysis .
Cellular Effects
The effects of 4-Fluoro-DL-tryptophan on cells are not fully understood. It is known that the compound can influence cell function. For instance, it has been used to label proteins in cells, which can provide valuable information about cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Fluoro-DL-tryptophan exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is used in NMR spectra analysis, suggesting that it remains stable under the conditions used in these experiments .
Metabolic Pathways
4-Fluoro-DL-tryptophan is likely involved in the same metabolic pathways as tryptophan, given its structural similarity to this essential amino acid. Tryptophan is metabolized via the serotonin and kynurenine pathways
Subcellular Localization
Given its use in labeling proteins for NMR spectra analysis, it may be localized to the same subcellular compartments as these proteins
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-DL-tryptophan typically involves the introduction of a fluorine atom into the tryptophan molecule. One common method is the electrophilic fluorination of tryptophan derivatives. This process can be achieved using reagents such as N-fluorobenzenesulfonimide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of 4-Fluoro-DL-tryptophan may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization and characterization using techniques like high-performance liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinonoid structures.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can produce various substituted tryptophan analogs .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-DL-tryptophan
- 6-Fluoro-DL-tryptophan
- 7-Fluoro-DL-tryptophan
Uniqueness
4-Fluoro-DL-tryptophan is unique due to the specific position of the fluorine atom on the indole ring, which can result in distinct electronic and steric effects compared to other fluorinated tryptophan analogs. This positional specificity can lead to different interactions with proteins and other biomolecules, making it a valuable tool for targeted studies .
Propiedades
IUPAC Name |
2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBQMEYEKKWIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275961 | |
| Record name | 4-Fluoro-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25631-17-8, 25631-05-4 | |
| Record name | 4-Fluorotryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025631178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-D,L-tryptophan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluoro-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25631-05-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















